molecular formula C21H17Cl2FN4O2 B2812014 4-Chloro-2-(3-chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazino)-3(2H)-pyridazinone CAS No. 477867-40-6

4-Chloro-2-(3-chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazino)-3(2H)-pyridazinone

Cat. No.: B2812014
CAS No.: 477867-40-6
M. Wt: 447.29
InChI Key: STPJWKSVXPZEBD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions of this compound would depend on the conditions and reagents used. The presence of the pyridazinone and piperazine rings, as well as the halogen substituents, could make it reactive towards certain reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of multiple aromatic rings and halogen substituents could affect its solubility, melting point, and other properties .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimycobacterial Activity : Compounds with structural similarities to 4-Chloro-2-(3-chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazino)-3(2H)-pyridazinone have shown promising antimicrobial activity. For instance, certain synthesized fluorinated benzothiazolo imidazole compounds exhibited significant antimicrobial properties, suggesting potential applications in combating microbial infections (Sathe et al., 2011).

  • Cytotoxic Effects in Cancer Treatment : New derivatives of 3(2H)-pyridazinone, designed for cytotoxic activity against liver and colon cancer cell lines, highlight the therapeutic potential of such compounds in oncology. These derivatives were evaluated for their efficacy in inhibiting cancer cell growth, with some showing notable activity, indicating their potential as cancer treatment agents (Özdemir et al., 2019).

Antioxidant and Anti-inflammatory Agents

  • Antioxidant Activities : The antioxidant properties of pyridazinone derivatives have been extensively studied, demonstrating their potential in preventing oxidative stress-related diseases. For example, certain compounds exhibited inhibitory effects on human cancer cell lines and showed potential as antiangiogenic and antioxidant agents, indicating their utility in treating cancer and managing oxidative stress (Kamble et al., 2015).

  • Anti-inflammatory Potential : The synthesis and evaluation of novel quinazolinone derivatives as anti-inflammatory and analgesic agents underscore the versatile applications of pyridazinone-related compounds in developing treatments for inflammation and pain management. These studies reveal the compound's potential in addressing various inflammatory conditions (Farag et al., 2012).

Material Science and Chemical Synthesis

  • Base Oil Improvement : Research on pyridazinone derivatives for base oil improvement demonstrates the compound's utility beyond biomedical applications, indicating its potential in enhancing the properties of industrial oils. Such studies open avenues for the application of pyridazinone derivatives in material science and industrial chemistry (Nessim, 2017).

Properties

IUPAC Name

4-chloro-2-(3-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2FN4O2/c22-14-4-3-5-15(12-14)28-21(30)19(23)18(13-25-28)26-8-10-27(11-9-26)20(29)16-6-1-2-7-17(16)24/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPJWKSVXPZEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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